N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 433705-95-4
VCID: VC21521671
InChI: InChI=1S/C15H16ClNO4S/c1-10-12(16)5-4-6-13(10)17-22(18,19)15-9-11(20-2)7-8-14(15)21-3/h4-9,17H,1-3H3
SMILES: CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Molecular Formula: C15H16ClNO4S
Molecular Weight: 341.8g/mol

N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide

CAS No.: 433705-95-4

Cat. No.: VC21521671

Molecular Formula: C15H16ClNO4S

Molecular Weight: 341.8g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide - 433705-95-4

Specification

CAS No. 433705-95-4
Molecular Formula C15H16ClNO4S
Molecular Weight 341.8g/mol
IUPAC Name N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide
Standard InChI InChI=1S/C15H16ClNO4S/c1-10-12(16)5-4-6-13(10)17-22(18,19)15-9-11(20-2)7-8-14(15)21-3/h4-9,17H,1-3H3
Standard InChI Key WVLCEKPFTOSZED-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Canonical SMILES CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC

Introduction

Chemical Identity and Properties

N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is identified by several key parameters that define its chemical identity and physical properties.

Basic Chemical Information

The compound is characterized by the following chemical identifiers:

ParameterValue
CAS Registry Number433705-95-4
Molecular FormulaC₁₅H₁₆ClNO₄S
Molecular Weight341.8 g/mol
IUPAC NameN-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide
PubChem Compound ID801161
Last Database UpdateAugust 15, 2023

Structural Identifiers

The compound's structure can be represented through several standardized notations:

Identifier TypeValue
Standard InChIInChI=1S/C15H16ClNO4S/c1-10-12(16)5-4-6-13(10)17-22(18,19)15-9-11(20-2)7-8-14(15)21-3/h4-9,17H,1-3H3
Standard InChIKeyWVLCEKPFTOSZED-UHFFFAOYSA-N
Canonical SMILESCC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC

Structural Characteristics

Structural Components

N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide consists of two main structural components:

  • A 3-chloro-2-methylphenyl group serving as the amine component

  • A 2,5-dimethoxybenzenesulfonyl group serving as the acid component

These two components are connected via a sulfonamide bond (-SO₂NH-), which is a characteristic feature of sulfonamide compounds.

Functional Groups

The compound contains several key functional groups that contribute to its chemical properties and potential biological activities:

Functional GroupPositionPotential Contribution
Sulfonamide (-SO₂NH-)Connecting bridgeKey pharmacophore; hydrogen bond donor/acceptor
Chloro (-Cl)3-position of phenyl ringElectron-withdrawing; increases lipophilicity
Methyl (-CH₃)2-position of phenyl ringElectron-donating; affects electron distribution
Methoxy (-OCH₃)2,5-positions of benzenesulfonyl groupElectron-donating; potential for hydrogen bonding

Synthesis and Characterization

Analytical Characterization

Characterization of this compound, like other sulfonamides, can be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure by identifying characteristic proton and carbon signals .

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis could be used to assess purity and potentially distinguish between enantiomers if applicable .

  • Mass Spectrometry: Would show the molecular ion peak at approximately m/z 341.8 along with characteristic fragmentation patterns.

Biological Activities

Antibacterial Properties

Sulfonamides are known for their antibacterial properties, and N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide may exhibit similar activities. The available data suggests that this compound could inhibit bacterial growth through competitive inhibition.

The mechanism of action likely involves:

  • Competitive inhibition of the bacterial enzyme dihydropteroate synthase

  • Interference with folic acid synthesis, which is essential for bacterial growth

  • The structural features, particularly the sulfonamide group, contributing to the antibacterial activity

Structure-Activity Relationships

The biological activity of N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide can be understood in the context of structure-activity relationships (SAR) established for sulfonamides:

  • The sulfonamide group (-SO₂NH-) is essential for antibacterial activity and enzyme inhibition

  • The 3-chloro and 2-methyl substitutions on the phenyl ring may influence:

    • Lipophilicity and cell penetration

    • Binding affinity to target proteins

    • Metabolic stability

  • The 2,5-dimethoxy substitutions on the benzenesulfonyl group potentially:

    • Enhance binding to specific receptor pockets

    • Influence the electronic properties of the sulfonamide group

    • Contribute to hydrogen bonding interactions with target proteins

Research Context

N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide belongs to a larger class of sulfonamide compounds that have been extensively studied in pharmaceutical research. Historically, sulfonamides were among the first antibacterial agents discovered, with sulfanilamide identified in 1932.

The research on this specific compound fits into several broader contexts:

  • Development of novel antibacterial agents to address antimicrobial resistance

  • Investigation of enzyme inhibitors for various therapeutic applications

  • Exploration of receptor antagonists for potential use in cardiovascular and other diseases

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